molecular formula C4H8ClN B2537528 But-2-yn-1-amine hydrochloride CAS No. 50329-23-2

But-2-yn-1-amine hydrochloride

Cat. No.: B2537528
CAS No.: 50329-23-2
M. Wt: 105.57
InChI Key: MBLVRODWKGTSJI-UHFFFAOYSA-N
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Description

But-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C₄H₈ClN. It is a derivative of propargylamine, characterized by the presence of an alkyne group and an amine group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: But-2-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of propargylamine with hydrochloric acid. The reaction typically proceeds under mild conditions, resulting in the formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalytic processes. For example, zinc oxide nanoparticles can be used as a catalyst in solvent-free conditions to facilitate the reaction between benzaldehyde, piperidine, and phenylacetylene, leading to the formation of propargylamines .

Chemical Reactions Analysis

Types of Reactions: But-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed:

    Oxidation: Oximes and nitriles.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted amines.

Scientific Research Applications

But-2-yn-1-amine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of but-2-yn-1-amine hydrochloride involves its interaction with various molecular targets. For instance, it acts as an inhibitor of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

    Propargylamine: A closely related compound with similar chemical properties.

    Rasagiline: A derivative used in the treatment of Parkinson’s disease.

    Selegiline: Another monoamine oxidase inhibitor with neuroprotective effects.

Uniqueness: But-2-yn-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both an alkyne and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

but-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLVRODWKGTSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50329-23-2
Record name but-2-yn-1-amine hydrochloride
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